molecular formula C2HCl3O2 B064219 Trichloroacetic acid-1-13C CAS No. 173470-69-4

Trichloroacetic acid-1-13C

Cat. No. B064219
M. Wt: 164.38 g/mol
InChI Key: YNJBWRMUSHSURL-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Trichloroacetic acid has been used as an efficient catalyst in the synthesis of various organic compounds. For instance, it catalyzes the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their corresponding 2(1H)-thiones through a one-pot, three-component reaction under solvent-free conditions, showcasing its versatility and efficiency as a catalyst in organic synthesis (Karimi-Jaberi & Moaddeli, 2012). Similarly, its catalytic properties have been utilized in the synthesis of coumarins and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its broad applicability in facilitating various chemical reactions (Karimi-Jaberi & Zarei, 2013).

Molecular Structure Analysis

The molecular structure of trichloroacetic acid has been characterized through neutron diffraction studies, revealing detailed insights into its hydrogen-bonded dimer formation and molecular dimensions. The structure is monoclinic, with specific bond lengths and angles that contribute to its chemical behavior and reactivity (Jönsson & Hamilton, 1972).

Chemical Reactions and Properties

Trichloroacetic acid participates in a variety of chemical reactions, acting as both a reactant and a catalyst. Its reactivity with different compounds, such as in the synthesis of highly functionalized piperidines, illustrates its chemical versatility and importance in synthetic chemistry (Hazeri & Fereidooni, 2015).

Physical Properties Analysis

The physical properties of trichloroacetic acid, such as its stability under various concentrations and storage conditions, have been thoroughly investigated. Studies indicate that its potency remains stable for extended periods when stored in amber glass bottles under refrigeration, which is critical for its effective use in various applications (Spinowitz & Rumsfield, 1989).

Chemical Properties Analysis

The chemical properties of trichloroacetic acid, including its binding with proteins and its behavior under different chemical environments, have been examined to understand its interactions and effects at the molecular level. For example, the binding of trichloroacetic acid by proteins has implications for its use in biological contexts, highlighting its role in protein coagulation and separation processes (Grimbleby & Ntailianas, 1961).

Scientific Research Applications

  • Environmental and Plant Physiology Studies : Trichloroacetic acid (TCA) has been found in various environmental compartments, such as air, rain, and plants. In a study by Hafner, Jung, and Schüürmann (2002), it was shown that [13C]TCA is taken up by the roots of two-year-old seedlings of Pinus sylvestris L. and transported into the needles, influencing nitrogen metabolism. This implies that TCA can affect stress- and detoxification metabolism in plants (Hafner, Jung, & Schüürmann, 2002).

  • Biochemical Applications : TCA is widely used as a protein coagulant in the preparation of protein-free sera. Grimbleby and Ntailianas (1961) studied the amounts of TCA bound by milk proteins, highlighting its role in biochemical research and its mode of action in protein separation (Grimbleby & Ntailianas, 1961).

  • Protein Precipitation in Laboratory Procedures : Trichloroacetic acid precipitation is a common method used to concentrate protein samples or remove contaminants, such as salts and detergents, prior to applications like SDS-PAGE or 2D-gels, as described by Koontz (2014) (Koontz, 2014).

  • Stability Studies and Storage Conditions : The stability of TCA at various concentrations and storage conditions was explored by Spinowitz and Rumsfield (1989), suggesting that TCA potency remains stable for 23 weeks, especially when stored in glass amber bottles under refrigeration (Spinowitz & Rumsfield, 1989).

  • Chemical Synthesis : Karimi-Jaberi and Zarei (2013) used TCA as an efficient catalyst for the synthesis of coumarins and 2,3-dihydroquinazolin-4(1H)-ones, highlighting its role in organic synthesis (Karimi-Jaberi & Zarei, 2013).

  • Medical and Dermatological Applications : TCA is used in dermatology for chemical peels and the treatment of various skin conditions. For instance, a study by Sosin, Sosin, and Rodríguez (2015) discussed the treatment of a deep second-degree chemical burn caused by accidental exposure to TCA in a gynecology office (Sosin, Sosin, & Rodríguez, 2015).

Safety And Hazards

Trichloroacetic acid-1-13C is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to use personal protective equipment as required, do not breathe dust, and use only in well-ventilated areas .

Relevant Papers

There are numerous papers available that provide more detailed information about Trichloroacetic acid-1-13C . These papers cover a wide range of topics, including its chemical properties, uses, and potential health effects. For a more comprehensive understanding, it is recommended to review these papers.

properties

IUPAC Name

2,2,2-trichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBWRMUSHSURL-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565653
Record name Trichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloroacetic acid-1-13C

CAS RN

173470-69-4
Record name Trichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173470-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
N-hydrocarbylpyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A quantity of 135 g. (0.53 mole) p-chloroiodosobenzene is suspended in 800 ml. of methylene chloride contained in a 2-liter Erlenmeyer flask. To the suspension is added 190 g. (1.16 mole) trichloroacetic acid dissolved in 500 ml. of methylene chloride with agitation over a 5-minute period, the reaction temperature being maintained at room temperature. After 30 minutes, the solution is filtered and solvent is removed under reduced pressure. The solid residue is triturated with ether and filtered. The solid is collected on the filter, washed with ether and dried. The slightly off-white crystalline solid thereby obtained melts with decomposition at 155°-157°C. The yield is 80-85%. The carbon, hydrogen and iodine analyses and infrared spectra are consistent with the named structure. The substitution of dichloroacetic acid for trichloroacetic acid gives the corresponding 4-chloro-bis(dichloroacetoxy)iodobenzene which melts at 111°-112°C. with decomposition.
Name
p-chloroiodosobenzene
Quantity
0.53 mol
Type
reactant
Reaction Step One
Quantity
1.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroacetic acid-1-13C
Reactant of Route 2
Trichloroacetic acid-1-13C
Reactant of Route 3
Trichloroacetic acid-1-13C
Reactant of Route 4
Trichloroacetic acid-1-13C
Reactant of Route 5
Trichloroacetic acid-1-13C
Reactant of Route 6
Trichloroacetic acid-1-13C

Citations

For This Compound
1
Citations
RG Larsen, YK Lee, B He, JO Yang, Z Luz… - The Journal of …, 1995 - pubs.aip.org
… A sample of 50% enriched acid was chlorinated with Cl2 to give trichloroacetic acid-1-13C, followed by dechlorination31 with copper to dichloroaceticacid-1-13C and reaction with o-…
Number of citations: 9 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.